molecular formula C10H10N2O4 B14283874 N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide CAS No. 136268-96-7

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide

Cat. No.: B14283874
CAS No.: 136268-96-7
M. Wt: 222.20 g/mol
InChI Key: NWHJOAWWJLNVQU-UHFFFAOYSA-N
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Description

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both hydroxamic acid and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide typically involves the Schiff base coupling and subsequent reduction of 4-aminophenylhydroxamic acid with appropriate aldehydes or ketones. For instance, the reaction with o-vanillin or 2-hydroxybenzaldehyde can yield the desired product . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling and reduction processes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide involves its ability to chelate metal ions and inhibit enzymes such as histone deacetylases (HDACs). By binding to the active site of HDACs, the compound can prevent the deacetylation of histone proteins, leading to changes in gene expression and potential therapeutic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide is unique due to its specific structural arrangement, which allows for versatile reactivity and binding properties. Its dual functionality as both a hydroxamic acid and benzamide derivative sets it apart from other similar compounds, providing distinct advantages in various applications.

Properties

CAS No.

136268-96-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

InChI

InChI=1S/C10H10N2O4/c13-9(11-15)6-3-7-1-4-8(5-2-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)

InChI Key

NWHJOAWWJLNVQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NO)C(=O)NO

Origin of Product

United States

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